molecular formula C21H30O2 B092382 17alpha-Ethylestradiol 3-methyl ether CAS No. 17550-03-7

17alpha-Ethylestradiol 3-methyl ether

Cat. No.: B092382
CAS No.: 17550-03-7
M. Wt: 314.5 g/mol
InChI Key: NVYBDSYHTNOJSQ-MJCUULBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-17beta-ol is a steroid. It derives from a hydride of a pregnane.

Properties

CAS No.

17550-03-7

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21+/m1/s1

InChI Key

NVYBDSYHTNOJSQ-MJCUULBUSA-N

SMILES

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O

17550-03-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add dl-17α-ethyl-3-methoxyestra-1,3,5(10),8-tetraen-17-ol (3 g) in tetrahydrofuran (50 ml) to lithium (0.8 g) in aniline (8 ml) and liquid ammonia (200 ml). Stir for two hours, decompose by adding ammonium chloride and water, and extract with ether. Wash, dry and evaporate the organic extract, and crystallize from ethyl acetate-hexane to obtain dl-17α-ethyl-3-methoxyestra-1,3,5(10)-trien-17β-ol (2 g), m.p. 133°--135°; ultraviolet absorption maximum at 279 mμ (ε2,120).
Name
17α-ethyl-3-methoxyestra-1,3,5(10),8-tetraen-17-ol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17alpha-Ethylestradiol 3-methyl ether
Reactant of Route 2
Reactant of Route 2
17alpha-Ethylestradiol 3-methyl ether
Reactant of Route 3
17alpha-Ethylestradiol 3-methyl ether
Reactant of Route 4
17alpha-Ethylestradiol 3-methyl ether
Reactant of Route 5
17alpha-Ethylestradiol 3-methyl ether
Reactant of Route 6
17alpha-Ethylestradiol 3-methyl ether

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